Bansyl Chloride

Beschreibung

Structure

3D Structure

Eigenschaften

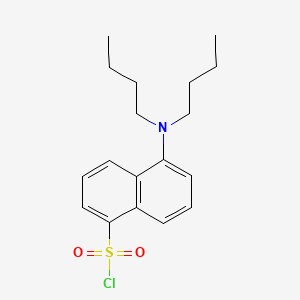

IUPAC Name |

5-(dibutylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHBGYIKYGXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195658 | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43040-76-2 | |

| Record name | Bansyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bansyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bansyl Chloride [N-Protecting Agent for Peptide Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Dansyl Chloride in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNSC), is a versatile fluorescent probe that has been a cornerstone in biochemical and analytical sciences for decades.[1] Its utility lies in its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[1][2] This derivatization dramatically enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing molecules, making it an indispensable tool for the sensitive quantification of amino acids, peptides, proteins, and various amine-containing pharmaceuticals.[1][3] This technical guide provides a comprehensive overview of the applications of dansyl chloride in biochemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their experimental design and execution.

Core Applications in Biochemistry

The primary applications of dansyl chloride in biochemistry revolve around its ability to covalently label molecules containing primary and secondary amines, such as proteins, peptides, and amino acids.[4][5] This labeling serves several key purposes:

-

N-Terminal Amino Acid Analysis and Protein Sequencing: Dansyl chloride is extensively used to identify the N-terminal amino acid of a protein or peptide.[6][7] The reagent reacts with the free α-amino group at the N-terminus.[8] Subsequent acid hydrolysis of the peptide bond cleaves all peptide bonds but leaves the dansyl-amino acid bond intact.[6] The fluorescent dansylated N-terminal amino acid can then be identified by chromatography, providing a crucial piece of information for protein sequencing.[6][8] This method is often used in conjunction with Edman degradation for peptide sequencing.[6]

-

Fluorescent Labeling for Structural and Functional Studies: The fluorescence of dansyl-protein conjugates is highly sensitive to the local environment.[4][9] This property is exploited to study protein folding, dynamics, and conformational changes.[4][10] The dansyl group can also act as a fluorescence resonance energy transfer (FRET) acceptor from tryptophan residues, providing a means to investigate protein structure and interactions.[4][9]

-

Quantitative Analysis of Amino Acids and Other Amines: Derivatization with dansyl chloride significantly improves the detection sensitivity of amino acids and other amine-containing molecules in complex biological samples.[3][11] The resulting fluorescent dansyl-adducts can be readily separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection, often reaching picomole sensitivity.[3] This is particularly valuable in fields like clinical diagnostics, food science, and drug development.[3]

-

Drug Development and Interaction Studies: In pharmaceutical research, dansyl chloride is used to study the interaction of drugs with proteins.[12] By labeling either the drug or the protein, researchers can monitor binding events and elucidate drug mechanisms and efficacy.[12]

Quantitative Data for Dansyl Chloride Applications

The successful application of dansyl chloride relies on understanding its chemical and physical properties. The following tables summarize key quantitative data for its use in biochemical assays.

Table 1: Spectroscopic Properties of Dansyl Derivatives

| Property | Value | Notes |

| Excitation Maximum (λex) | ~330-340 nm | Can shift depending on the local environment.[13][14] |

| Emission Maximum (λem) | ~510-535 nm | Highly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.[9][13] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Used for determining the degree of labeling.[13] |

| Fluorescence Lifetime (τ) | 10-20 ns | For dansyl-protein conjugates.[9] |

Table 2: Reaction Conditions for Dansylation

| Parameter | Recommended Range/Value | Rationale |

| pH | 9.0 - 11.0 | Ensures the amine is in its more nucleophilic, unprotonated state.[1][13] |

| Temperature | Room Temperature - 70°C | Reaction rate increases with temperature, but higher temperatures can risk protein denaturation.[1][15] |

| Solvent | Aqueous-Organic Mixture (e.g., acetone, acetonitrile) | Dansyl chloride is poorly soluble in water; an organic co-solvent is required.[1][15] |

| Molar Ratio (Dye:Protein) | 10- to 100-fold molar excess | Drives the labeling reaction to completion.[13][16] |

Reaction Mechanism and Experimental Workflow

The fundamental reaction between dansyl chloride and an amine is a nucleophilic acyl substitution. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[1]

A general experimental workflow for the analysis of amines using dansylation involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key applications of dansyl chloride in biochemistry.

Protocol 1: N-Terminal Amino Acid Analysis of a Peptide

1. Reagent Preparation:

- Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. Prepare this solution fresh and protect it from light.[1]

- Sodium Bicarbonate Solution (4% w/v): Dissolve 4 g of sodium bicarbonate in 100 mL of deionized water.[1]

2. Derivatization Procedure:

- Dissolve the peptide (approximately 1-5 nmol) in 100 µL of the sodium bicarbonate solution.[1]

- Add 100 µL of the dansyl chloride solution.[1]

- Incubate the mixture at 37°C for 1-2 hours.[1]

3. Hydrolysis:

- After incubation, evaporate the acetone under a stream of nitrogen.[1]

- Add 200 µL of 6 M HCl to the aqueous residue.[1]

- Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.[1]

4. Analysis:

- After hydrolysis, evaporate the HCl under vacuum.[1]

- Dissolve the residue in a small volume of a suitable solvent (e.g., acetone-acetic acid, 9:1 v/v).[1]

- The fluorescent N-terminal dansyl-amino acid can then be identified by thin-layer chromatography (TLC) or HPLC by comparing its retention time/Rf value with that of known dansyl-amino acid standards.[1]

Protocol 2: Fluorescent Labeling of a Protein

1. Reagent Preparation:

- Labeling Buffer: 100 mM sodium bicarbonate, pH 9.5. Ensure the buffer does not contain any primary amines (e.g., Tris).[16]

- Dansyl Chloride Stock Solution (10-50 mM): Prepare a stock solution of Dansyl chloride in anhydrous acetonitrile or DMF. This solution should be prepared fresh and protected from light.[13]

- Quenching Solution: 1.5 M Hydroxylamine, pH 8.5.

2. Protein Preparation:

- Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[13]

3. Labeling Reaction:

- While gently vortexing the protein solution, slowly add the Dansyl chloride stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein.[13]

- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[13]

4. Quenching the Reaction:

- To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-100 mM.[13]

- Incubate for 30 minutes at room temperature.[13]

5. Purification of the Labeled Protein:

- Remove the unreacted Dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column (e.g., Sephadex G-25).[13]

6. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~330 nm (for Dansyl concentration).[13]

- Calculate the protein concentration using the Beer-Lambert law and the protein's molar extinction coefficient at 280 nm.[13]

- Calculate the concentration of the dansyl group using its molar extinction coefficient (~4,300 M⁻¹cm⁻¹ at 330 nm).[13]

- The DOL is the molar ratio of the dansyl group to the protein.

Conclusion

Dansyl chloride remains a powerful and cost-effective tool for researchers, scientists, and drug development professionals.[10] Its ability to fluorescently label primary and secondary amines enables a wide range of applications, from fundamental protein sequencing to detailed studies of protein structure and function.[4][5] A thorough understanding of the reaction mechanism, optimal experimental conditions, and appropriate analytical techniques is crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful implementation of dansylation in various biochemical research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. biologyonline.com [biologyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. Dansyl chloride [cogershop.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Dansyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a paramount reagent in the fields of biochemistry, analytical chemistry, and pharmaceutical sciences. Its utility is centered on its ability to react with primary and secondary amines to yield highly fluorescent sulfonamide adducts. This derivatization dramatically enhances the detection sensitivity of a wide array of biomolecules and pharmaceutical compounds. This technical guide provides a comprehensive examination of the core mechanism of action of dansyl chloride with amines, including a detailed look at the reaction kinetics, influencing factors, and quantitative data. Furthermore, detailed experimental protocols and visual representations of the reaction pathways and workflows are presented to aid researchers in the effective application of this powerful analytical tool.

Core Principles of Dansylation

The fundamental reaction between dansyl chloride and an amine is a nucleophilic acyl substitution.[1] In this reaction, the unprotonated amino group, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride group.[1] This leads to the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[1] The reaction is typically performed under alkaline conditions (pH 9-11) to ensure that the amine is in its more nucleophilic, unprotonated state.[1] The resultant dansyl-amine conjugate exhibits strong fluorescence with a significant Stokes shift, rendering it easily detectable.[1] The fluorescence of these derivatives is often sensitive to the polarity of their local environment, a characteristic that is frequently exploited in studies of protein conformation and ligand binding.[1]

Reaction Mechanism and Kinetics

The reaction proceeds through a two-step nucleophilic substitution mechanism.[2]

-

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, initiates a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.[2]

-

Leaving Group Departure: Subsequently, the chloride ion, a good leaving group, departs, resulting in the formation of the stable sulfonamide product.[2]

The rate of the dansylation reaction is influenced by several factors, including the nucleophilicity of the amine, the pH of the reaction medium, temperature, and the solvent used.[2] Primary amines generally exhibit a faster reaction rate than secondary amines, which can be attributed to reduced steric hindrance around the nitrogen atom.[2] A competing reaction is the hydrolysis of dansyl chloride to the non-fluorescent and non-reactive dansyl sulfonic acid, a reaction that is also favored at high pH.[2] Therefore, careful optimization of the reaction conditions is crucial for maximizing the yield of the desired dansylated product.[2]

Mandatory Visualization: Reaction Mechanism

Quantitative Data Summary

The following tables summarize key quantitative data related to the dansylation reaction, providing a basis for comparison and experimental design.

Table 1: Reactivity and Kinetic Parameters for Dansylation of Amines

| Parameter | Primary Amines | Secondary Amines | Reference(s) |

| General Reactivity | High | Moderate to High | [2] |

| Second-Order Rate Constant (k) | ~35 M⁻¹s⁻¹ (general value) | Generally lower than primary amines due to steric hindrance | [2][3] |

Note: Specific rate constants for a wide variety of individual amines are not extensively documented in a single source, but relative reactivity can be inferred from the structural properties of the amine.[2]

Table 2: Fluorescence Properties of Selected Dansylated Amines

| Dansylated Amine Derivative | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax | Reference(s) |

| Dansyl-Glycine | ~324-338 | ~559-580 | 4,300 at 338.5 nm | [4][5][6] |

| Dansyl-L-Leucine | ~330-340 | - | - | [7] |

| Dansyl-L-Phenylalanine | ~200, 220 | ~497, 544 | - | [8] |

| Dansyl-Proline | ~335-340 | ~518-525 | - | [9] |

Table 3: Quantum Yield (Φ) of Dansyl-Glycine in Different Solvents

| Solvent | Polarity | Quantum Yield (Φ) | Emission Max (λem) (nm) | Reference(s) |

| Water | High | ~0.07 | ~580 | [1] |

| Dioxane | Low | ~0.66 | - | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful derivatization and analysis of amines using dansyl chloride.

Protocol 1: Derivatization of Amino Acids for HPLC Analysis

This protocol is adapted from established methods for amino acid analysis.[10]

Materials and Reagents:

-

Amino acid standards or sample hydrolysate

-

Dansyl chloride solution: 50 mM in acetonitrile (prepare fresh)[10]

-

Sodium carbonate/bicarbonate buffer: 100 mM, pH 9.8[10]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium hydroxide (10% v/v) to quench the reaction

Procedure:

-

Sample Preparation: Prepare a solution of the amino acid standard or sample in the sodium carbonate/bicarbonate buffer.

-

Derivatization:

-

To 100 µL of the sample solution, add 100 µL of the dansyl chloride solution.

-

Incubate the mixture in the dark at a controlled temperature. Common conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[5]

-

-

Quenching: Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the excess dansyl chloride.

-

Sample Preparation for HPLC:

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Protocol 2: N-Terminal Amino Acid Identification of Peptides

This protocol outlines the classical dansyl method for identifying the N-terminal amino acid of a peptide.[2]

Materials and Reagents:

-

Peptide sample (1-5 nmol)

-

Dansyl chloride solution: 5 mg/mL in anhydrous acetone[2]

-

Sodium bicarbonate solution: 4% (w/v) in deionized water[2]

-

6 M Hydrochloric acid (HCl)

-

Acetone-acetic acid (9:1 v/v) or other suitable solvent for TLC/HPLC

Procedure:

-

Derivatization:

-

Dissolve the peptide in 100 µL of the sodium bicarbonate solution.

-

Add 100 µL of the dansyl chloride solution.

-

Incubate the mixture at 37°C for 1-2 hours.[2]

-

-

Solvent Evaporation: After incubation, evaporate the acetone under a gentle stream of nitrogen.

-

Acid Hydrolysis:

-

Add 200 µL of 6 M HCl to the aqueous residue.

-

Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.[2]

-

-

Analysis:

-

After hydrolysis, evaporate the HCl under vacuum.

-

Dissolve the residue in a small volume of a suitable solvent (e.g., acetone-acetic acid, 9:1 v/v).[2]

-

The fluorescent N-terminal dansyl-amino acid can then be identified by thin-layer chromatography (TLC) or HPLC by comparing its retention time/Rf value with that of known dansyl-amino acid standards.[2]

-

Mandatory Visualizations: Workflows

General Experimental Workflow for Amine Analysis

Factors Influencing the Dansylation Reaction

Several factors can significantly impact the efficiency and outcome of the dansylation reaction:

-

pH: The reaction rate is highly dependent on the pH of the medium. Alkaline conditions (pH 9-11) are necessary to deprotonate the amino group, thereby increasing its nucleophilicity.[1] However, at very high pH, the rate of hydrolysis of dansyl chloride also increases, which can reduce the yield of the desired product.[2]

-

Solvent: The choice of solvent is critical for ensuring the solubility of both the amine and dansyl chloride. A mixture of an aqueous buffer and an organic solvent, such as acetone or acetonitrile, is commonly used.[5] The polarity of the solvent also affects the fluorescence properties of the resulting dansyl-amine adducts.[1]

-

Temperature and Reaction Time: The rate of reaction increases with temperature. Typical incubation temperatures range from room temperature to 60°C, with reaction times varying from minutes to hours.[5]

-

Reagent Concentration: A molar excess of dansyl chloride is typically used to ensure complete derivatization of the amine.

Conclusion

Dansyl chloride remains an indispensable tool for the sensitive and reliable analysis of primary and secondary amines. Its reaction mechanism, based on nucleophilic substitution, is well-understood, allowing for the strategic optimization of experimental conditions. The intense fluorescence of the resulting sulfonamide adducts provides a powerful means for the detection and quantification of a vast array of biologically and pharmaceutically important molecules. A thorough understanding of the reaction kinetics, the influence of various experimental parameters, and the application of robust protocols, as detailed in this guide, is essential for achieving accurate, reproducible, and meaningful results in research, clinical diagnostics, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerated nucleophilic substitution reactions of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 6. Dansyl glycine [omlc.org]

- 7. Dansyl-L-leucine | 1100-22-7 | Benchchem [benchchem.com]

- 8. Simultaneous enantiomeric determination of dansyl-D,L-phenylalanine by fluorescence spectroscopy in the presence of alpha-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Dansyl Chloride

Introduction

Dansyl chloride, formally known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNS-Cl), is a pivotal reagent in the fields of biochemistry, analytical chemistry, and drug development.[1] Its primary utility lies in its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[1][2] This derivatization process is fundamental for enhancing the detection and quantification of a wide array of molecules, including amino acids, peptides, proteins, and amine-containing pharmaceuticals, which may otherwise lack a suitable chromophore or fluorophore for analysis.[1][3] The resulting dansyl-adducts exhibit environmentally sensitive fluorescence, making dansyl chloride an invaluable tool for probing protein structure, dynamics, and folding.[2][4] This guide provides a comprehensive overview of the core physical and chemical properties of dansyl chloride, detailed experimental protocols, and visualizations of key processes.

Core Physical and Chemical Properties

The physical and chemical characteristics of dansyl chloride are summarized below. All quantitative data are presented in structured tables for clarity and ease of comparison.

General and Physical Properties

Dansyl chloride is typically supplied as a yellow to orange crystalline solid.[5][6][7] It is sensitive to moisture and light, necessitating proper storage conditions to maintain its reactivity.[8][9]

| Property | Value | Reference(s) |

| IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonyl chloride | [5][10] |

| Synonyms | DNS-Cl, DNSCl, 5-Dimethylamino-1-naphthalenesulfonyl chloride | [5][6][11][12][13] |

| CAS Number | 605-65-2 | [2][3][4][5][7][9][11][12][13][14][15][16][17] |

| Molecular Formula | C₁₂H₁₂ClNO₂S | [2][3][4][5][7][10][11][13][18] |

| Molecular Weight | 269.75 g/mol | [5][6][7] |

| Appearance | Yellow to orange crystalline powder/solid | [5][6][7][8] |

| Melting Point | 70-74 °C | [2][3][6][7][19] |

| Storage Temperature | 2-8°C or -20°C; Protect from light and moisture | [8][11] |

| Stability | Stable for ≥4 years at -20°C | [11] |

Solubility

Dansyl chloride is insoluble in water, with which it reacts, but is soluble in many anhydrous organic solvents.[7][15] For reactions in aqueous media, a stock solution is typically prepared in a water-miscible organic solvent like acetone or DMSO and then diluted into the aqueous buffer.[11]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble; reacts violently | [6][7][9][15] |

| Acetone | Soluble (e.g., 50 mg/mL) | [7][15] |

| Dimethylformamide (DMF) | Soluble (~1-3 mg/mL) | [8][11][12] |

| Dimethyl sulfoxide (DMSO) | Soluble (~10 mg/mL); however, solutions in DMSO are unstable | [2][8][11][12] |

| Ethanol | Soluble (~1.6 mg/mL) | [11] |

| Other Solvents | Soluble in chloroform, pyridine, benzene, dioxane, and methylene chloride | [7][8][15] |

Spectral Properties

Dansyl chloride itself is non-fluorescent, but its sulfonamide adducts fluoresce intensely.[4][8] The excitation and emission maxima are solvent-dependent, a characteristic that is useful for studying the local environment of the labeled molecule.[4]

| Property | Wavelength (nm) | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~340 nm | In Acetone | [11][12] |

| ~333 nm | In DMF | [4] | |

| ~335-339 nm | General/Aqueous Buffer | [15][20][21] | |

| Emission Maximum (λem) | ~535 nm | In Acetone | [11][12] |

| ~515 nm | In DMF | [4] | |

| ~500-532 nm | General/Aqueous Buffer | [15][21] | |

| UV/Vis Absorbance Maxima (λmax) | 210, 265, 369 nm | - | [11][12] |

Chemical Reactivity and Stability

Reactivity with Nucleophiles

The sulfonyl chloride group (-SO₂Cl) of dansyl chloride is highly electrophilic and reacts readily with nucleophiles.

-

Primary and Secondary Amines: The most common application involves the reaction with primary and secondary amines to form highly stable and fluorescent sulfonamides.[1][2] The reaction proceeds rapidly in alkaline conditions (pH 8-11).[1][21] Primary amines are generally more reactive than secondary amines due to less steric hindrance.[1]

-

Other Nucleophiles: Dansyl chloride can also react with other nucleophilic groups, including phenolic hydroxyls, imidazoles, thiols, alcohols, and carboxylic acids, although the reaction conditions may need to be optimized.[10][11][22]

Hydrolysis and Stability

Dansyl chloride is highly susceptible to hydrolysis. It reacts violently with water to form the non-reactive and non-fluorescent dansyl acid (5-(dimethylamino)naphthalene-1-sulfonic acid) and hydrochloric acid (HCl).[6][9][23] This reactivity necessitates the use of anhydrous solvents for storage and preparation of stock solutions.[11] Furthermore, dansyl chloride is unstable in dimethyl sulfoxide (DMSO), which should not be used for preparing solutions intended for long-term storage.[2][4][8]

Visualization of Pathways and Workflows

Dansylation Reaction Pathway

The reaction between dansyl chloride and a primary amine is a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation by a base (e.g., bicarbonate) yields the stable sulfonamide product.

General Experimental Workflow

The use of dansyl chloride for the analysis of amines, such as in protein sequencing or quantification, follows a standardized workflow. This process begins with sample preparation and culminates in data analysis.

Experimental Protocols

The following protocol provides a detailed methodology for the N-terminal amino acid analysis of peptides, a classic application of dansyl chloride.[1]

N-Terminal Amino Acid Analysis of Peptides

This protocol allows for the identification of the first amino acid in a peptide chain.

5.1.1 Reagent Preparation

-

Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. Prepare this solution fresh and protect it from light.[1]

-

Sodium Bicarbonate Solution (0.1 M, pH ~8.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust pH if necessary. (Note: Some protocols may use different buffers or pH, e.g., pH 9.5-10.5 carbonate-bicarbonate buffer).[1][23]

-

Hydrolysis Reagent (6 M HCl): Use a high-purity grade of hydrochloric acid suitable for protein hydrolysis.

5.1.2 Derivatization Procedure

-

Dissolve the peptide sample (approximately 1-5 nmol) in 100 µL of the sodium bicarbonate solution in a small reaction tube.[1]

-

Add 100 µL of the dansyl chloride solution to the peptide solution.[1] The solution should be in excess to ensure complete reaction.

-

Vortex the mixture gently and incubate at 37°C for 1-2 hours in the dark.[1] Alternatively, incubation can be performed at room temperature for a longer duration.

5.1.3 Hydrolysis

-

After incubation, evaporate the acetone from the reaction mixture, typically by using a centrifugal vacuum concentrator or a stream of nitrogen.[1]

-

Add 200 µL of 6 M HCl to the dried residue.[1]

-

Securely seal the tube, preferably under vacuum to prevent oxidation of sensitive amino acids.[1]

-

Hydrolyze the peptide by heating the tube at 110°C for 16-24 hours.[1] This step cleaves all peptide bonds, leaving a mixture of free amino acids and the single, stable dansylated N-terminal amino acid.

5.1.4 Analysis

-

After hydrolysis, cool the tube and carefully open it.

-

Evaporate the HCl under vacuum.

-

Dissolve the dried residue in a small, known volume of a suitable solvent (e.g., acetone-acetic acid, 9:1 v/v or an appropriate HPLC mobile phase).[1]

-

The fluorescent N-terminal dansyl-amino acid can be identified by:

-

Thin-Layer Chromatography (TLC): Spot the sample alongside standards of known dansyl-amino acids on a silica plate and develop the chromatogram. Visualize the fluorescent spots under UV light.

-

High-Performance Liquid Chromatography (HPLC): Inject the sample into a reverse-phase HPLC system equipped with a fluorescence detector. Identify the dansyl-amino acid by comparing its retention time to that of known standards.[1][3]

-

Safety and Handling

Dansyl chloride is a corrosive and moisture-sensitive compound.[6][14][24]

-

Hazards: It causes severe skin burns and eye damage.[5][14][24] It reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[6][9] Inhalation of dust is harmful and destructive to the mucous membranes and upper respiratory tract.[24]

-

Personal Protective Equipment (PPE): Always handle dansyl chloride in a well-ventilated fume hood. Wear chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat.[6][24]

-

Handling: Avoid dust formation.[6] Keep the container tightly closed and away from water or moist air.[6][24]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[25] Due to its reactivity with water, special consideration for disposal is required.

By understanding these properties and following established protocols, researchers can effectively and safely leverage dansyl chloride as a powerful tool in their analytical and developmental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. Dansyl chloride CAS#: 605-65-2 [m.chemicalbook.com]

- 4. Dansyl chloride [cogershop.com]

- 5. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. adipogen.com [adipogen.com]

- 9. fishersci.com [fishersci.com]

- 10. biologyonline.com [biologyonline.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. mpbio.com [mpbio.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. cameo.mfa.org [cameo.mfa.org]

- 16. fishersci.com [fishersci.com]

- 17. cpachem.com [cpachem.com]

- 18. biocompare.com [biocompare.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 24. dept.harpercollege.edu [dept.harpercollege.edu]

- 25. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Dansyl Chloride Fluorescence for Researchers and Drug Development Professionals

Introduction

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a versatile fluorogenic reagent widely employed in biochemical and biophysical research.[1][2] Its utility stems from its ability to react with primary and secondary amino groups found in proteins, peptides, and other biomolecules to form stable, fluorescent sulfonamide adducts.[3][4] While dansyl chloride itself is essentially non-fluorescent, its derivatives exhibit strong blue to blue-green fluorescence, the characteristics of which are highly sensitive to the local microenvironment.[2][4] This solvatochromic property makes dansyl chloride an invaluable tool for probing protein conformation, dynamics, and interactions.[1][4] This guide provides a comprehensive overview of the fluorescence properties of dansyl chloride, detailed experimental protocols, and key data for its application in research and drug development.

Core Principles of Dansyl Chloride Fluorescence

The fluorescence of dansyl-conjugated molecules is governed by the polarity of their immediate surroundings. In aqueous, polar environments, the fluorescence quantum yield is low.[5] However, upon binding to hydrophobic sites, such as the interior of a protein or a lipid membrane, the quantum yield increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift.[5] This phenomenon is attributed to the formation of an intramolecular charge transfer (ICT) excited state. The extent of this shift and the change in fluorescence intensity provide valuable insights into the hydrophobicity of the binding site. Dansyl-protein conjugates typically exhibit fluorescence lifetimes in the range of 10-20 nanoseconds.[2][4]

Spectral Characteristics of Dansyl Derivatives

The excitation and emission maxima of dansyl conjugates are highly dependent on the solvent environment. The following table summarizes the spectral properties of dansyl chloride and its derivatives in various solvents.

| Derivative/Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Fluorescence Lifetime (ns) |

| Dansyl chloride in DMF | ~333 | ~515 | Not specified | Not specified |

| Dansyl chloride in Acetone | 340 | 535 | Not specified | Not specified |

| Dansylglycine in Water | Not specified | Not specified | ~0.07 | Not specified |

| Dansylglycine in Dioxane | Not specified | Not specified | ~0.66 | Not specified |

| Dansyl-amino acid in Water | 330 | 510 | 0.70 | Not specified |

| Dansyl derivative (DN) | Not specified | 545 | Not specified | Not specified |

| Dansyl derivative (Bu-Dns) | Not specified | Yellow emission | Not specified | Not specified |

| Dansyl-protein conjugates | Not specified | Not specified | Not specified | 10-20 |

Experimental Protocols

Protein Labeling with Dansyl Chloride

This protocol outlines the general procedure for labeling proteins with dansyl chloride. Optimization of pH, temperature, and reagent concentrations is often necessary for specific proteins.

Materials:

-

Protein of interest in a suitable buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.5)[6]

-

Dansyl chloride solution (e.g., saturated in acetonitrile)[6]

-

Quenching solution (e.g., 1M ammonium acetate)[6]

-

Dialysis membrane (e.g., 3.5 kDa MWCO) or size-exclusion chromatography column[6]

-

Reaction buffer (non-primary amine buffers are recommended, such as carbonate-bicarbonate, HEPES, or phosphate)[6]

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.

-

Dansyl Chloride Addition: Add the dansyl chloride solution to the protein solution. A common starting point is a 2% (v/v) final concentration of the dansyl chloride stock.[6]

-

Incubation: Incubate the reaction mixture at room temperature or an elevated temperature for a specific duration (e.g., 5 minutes to several hours), protected from light.[6] The reaction time should be optimized to achieve the desired degree of labeling while minimizing hydrolysis of dansyl chloride.[6]

-

Quenching: Stop the reaction by adding an excess of a primary amine-containing solution, such as ammonium acetate.[6]

-

Purification: Remove unreacted dansyl chloride and the hydrolyzed product (dansyl acid) by dialysis against a suitable buffer or by using size-exclusion chromatography.[6]

Measurement of Fluorescence Spectra

This protocol describes how to measure the fluorescence excitation and emission spectra of a dansyl-labeled protein.

Materials:

-

Dansyl-labeled protein solution

-

Spectrofluorometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm pathlength)

-

Buffer used for the final protein solution

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the desired temperature for the cuvette holder.

-

Blank Measurement: Fill a cuvette with the buffer and place it in the spectrofluorometer. Record a blank spectrum for both excitation and emission scans to account for background fluorescence and Raman scattering.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm).

-

The peak of this spectrum corresponds to the optimal excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined optimum (e.g., 340 nm).

-

Scan a range of emission wavelengths (e.g., 400-650 nm).[5]

-

The peak of this spectrum is the fluorescence emission maximum.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for using dansyl chloride.

Caption: Chemical reaction of dansyl chloride with an amine.

Caption: Typical workflow for protein labeling and analysis.

Important Considerations and Troubleshooting

-

pH: The labeling reaction is most efficient at alkaline pH (9.5-10) where primary amino groups are deprotonated and more nucleophilic.[3][6] However, the stability of the protein at high pH must be considered.

-

Solvent: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and should not be used for preparing stock solutions.[1][2] Acetonitrile or other suitable organic solvents are preferred.[6]

-

Hydrolysis: Dansyl chloride readily hydrolyzes in aqueous solutions to the non-reactive and fluorescent dansyl acid.[5][6] Therefore, fresh solutions of dansyl chloride should be prepared, and the labeling reaction time should be optimized.

-

Quenching: Halide ions and certain amino acids like tryptophan and tyrosine can quench the fluorescence of dansyl derivatives.[5] The buffer composition should be carefully considered to avoid unintended quenching.

-

Inner Filter Effect: At high concentrations of the fluorophore, the measured fluorescence intensity can be non-linearly related to the concentration due to the absorption of excitation or emitted light.[5] It is important to work with dilute solutions to minimize this effect.

Conclusion

Dansyl chloride remains a powerful and cost-effective tool for the fluorescent labeling of biomolecules. Its environmentally sensitive fluorescence provides a window into the molecular world of protein structure, dynamics, and interactions. By understanding the principles of its fluorescence and carefully controlling experimental conditions, researchers can leverage dansyl chloride to gain significant insights in various fields, including drug discovery and development.

References

The Synthesis and Reactivity of Dansyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNS-Cl), is a versatile fluorescent labeling reagent with wide-ranging applications in biological and chemical sciences. Its utility lies in its ability to react with primary and secondary amino groups, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide and sulfonate ester adducts. This derivatization significantly enhances the detection sensitivity of otherwise non-fluorescent or weakly absorbing molecules, making it an invaluable tool for the quantitative analysis of amino acids, peptides, proteins, and other amine-containing compounds. This technical guide provides a comprehensive overview of the synthesis and reactivity of dansyl chloride, complete with detailed experimental protocols and quantitative data.

Synthesis of Dansyl Chloride

The most common laboratory synthesis of dansyl chloride involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid (dansyl sulfonic acid) with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4] The reaction proceeds via the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

A typical synthesis protocol is as follows:

-

5-(dimethylamino)naphthalene-1-sulfonic acid is suspended in an excess of phosphorus oxychloride.[1][4]

-

The mixture is heated, often at 90°C, for several hours to overnight to ensure complete reaction.[4]

-

After cooling, the reaction mixture is carefully quenched with ice water.

-

The product, dansyl chloride, is then extracted with an organic solvent like dichloromethane.[2][4]

-

The organic extracts are dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as n-hexane, to afford pure dansyl chloride as a yellow to orange crystalline solid.[4]

An alternative method utilizes thionyl chloride, sometimes in the presence of a catalyst like phosphorus pentachloride, in an organic solvent such as toluene.[3] This method may offer milder reaction conditions.[3]

Reactivity of Dansyl Chloride

The core of dansyl chloride's utility is its reactivity as an electrophile. The electron-deficient sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by electron-rich species.

Reaction with Primary and Secondary Amines

Dansyl chloride reacts readily with primary and secondary amines to form stable N-dansyl sulfonamides.[1][5] This reaction, often referred to as "dansylation," is the basis for its widespread use in the analysis of amino acids, peptides, and proteins.[5][6] The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure that the amine is in its deprotonated, more nucleophilic state.[5]

The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the sulfonyl sulfur, leading to the displacement of the chloride leaving group.[5] Primary amines generally react faster than secondary amines due to less steric hindrance.[5]

Reaction with Phenols and Alcohols

Dansyl chloride can also react with phenolic hydroxyl groups to form fluorescent sulfonate esters.[7][8] This reaction also requires alkaline conditions to deprotonate the phenol. While the reaction with aliphatic alcohols is less common, it can be achieved under specific conditions, often requiring a catalyst such as 4-(dimethylamino)pyridine (DMAP).[9]

Hydrolysis

A competing reaction in aqueous environments is the hydrolysis of dansyl chloride to the non-reactive and non-fluorescent dansyl sulfonic acid.[10] The rate of hydrolysis increases significantly at higher pH values.[10][11] This side reaction needs to be considered when designing labeling experiments to ensure efficient derivatization of the target molecule.

Quantitative Data

Reaction Kinetics

| Reactant Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Primary Amines | ~35 | Generally faster than secondary amines.[5][10][12] |

| Secondary Amines | Slower than primary amines | Steric hindrance reduces reactivity.[5] |

Spectroscopic Properties

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Solvent/Conditions |

| Dansyl Chloride | 4,350 | ~315 | Bicarbonate buffer[1] |

| Dansyl Chloride | 4,550 | 312 | Water[1] |

| Dansyl-Protein Conjugate | 3,300 | ~330 | Used to determine the degree of labeling.[1] |

| Dansyl Amide | 4,050 | 329 | 60% Ethanol[1] |

| Dansyl Glycine | 4,300 | 338.5 | [13] |

| Dansyl Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent |

| Dansyl-Amine Adducts | ~335 | ~520 | Varies with solvent polarity.[5] |

| Dansyl Glycine | 324 | 559 | [12] |

| Dansyl-Amine | 340 | 510 | [14] |

| Dansyl-Amine | 333 | 515 | DMF[15] |

Experimental Protocols

Detailed Methodology for N-Terminal Amino Acid Analysis of Peptides

This protocol is a classic method for identifying the N-terminal amino acid of a peptide or protein.[16][17]

Materials:

-

Peptide or protein sample

-

Dansyl chloride solution (5 mg/mL in anhydrous acetone)[5]

-

0.2 M Sodium bicarbonate solution, pH ~8.5

-

6 M Hydrochloric acid (HCl)

-

Solvents for thin-layer chromatography (TLC)

-

Polyamide TLC plates

Procedure:

-

Dansylation:

-

Hydrolysis:

-

Analysis:

-

After hydrolysis, evaporate the HCl under vacuum.

-

Dissolve the residue in a small volume of a suitable solvent (e.g., 50% ethanol).

-

Spot the sample onto a polyamide TLC plate.

-

Develop the chromatogram using appropriate solvent systems to separate the dansylated amino acids.

-

The fluorescent N-terminal dansyl-amino acid can be identified by comparing its position to that of known dansyl-amino acid standards under UV light.[16]

-

Detailed Methodology for Quantitative Analysis of Amino Acids by HPLC

This protocol describes the derivatization of amino acids for sensitive quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[18][19]

Materials:

-

Amino acid standards or sample hydrolysate

-

100 mM Sodium carbonate/bicarbonate buffer, pH 9.8[19]

-

50 mM Dansyl chloride in acetonitrile[19]

-

Quenching solution (e.g., 10% (v/v) ammonium hydroxide)[19]

-

HPLC system with a C18 column and a fluorescence detector

Procedure:

-

Reagent Preparation:

-

Derivatization:

-

Immediately before use, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[19]

-

Add 25 µL of the amino acid sample to 50 µL of the mixed derivatization reagent in a microcentrifuge tube or a well of a 96-well plate.[19]

-

Mix well and incubate at room temperature in the dark for 60 minutes.[19]

-

-

Quenching:

-

HPLC Analysis:

-

Dilute the quenched reaction mixture with the initial mobile phase.[18]

-

Inject an aliquot of the diluted sample into the HPLC system.

-

Separate the dansylated amino acids using a suitable gradient elution program.

-

Detect the derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for dansyl adducts (e.g., λex = 340 nm, λem = 510 nm).[14]

-

Quantify the amino acids by comparing the peak areas to those of known standards.

-

Visualizations

Caption: Synthesis of Dansyl Chloride from Dansyl Sulfonic Acid.

Caption: Reaction of Dansyl Chloride with a Primary Amine.

Caption: General Experimental Workflow for Dansylation.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 4. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 9. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Dansyl glycine [omlc.org]

- 14. fs.usda.gov [fs.usda.gov]

- 15. Dansyl chloride [cogershop.com]

- 16. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 17. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

Dansyl Chloride for N-Terminal Amino Acid Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride, for the determination of N-terminal amino acids in proteins and peptides. A foundational technique in protein chemistry, dansylation offers a robust and highly sensitive method for identifying the initial amino acid residue in a polypeptide chain.[1] This guide will delve into the core principles, provide detailed experimental protocols, present quantitative data for comparative analysis, and offer visual workflows to facilitate a comprehensive understanding of the methodology.

Core Principles of the Dansyl Method

The Dansyl method is predicated on the reaction of Dansyl chloride with the primary amino group of the N-terminal amino acid of a peptide or protein under alkaline conditions.[1] This reaction forms a highly stable, fluorescent N-dansyl-sulfonamide derivative.[2][3] The key advantage of this method over its predecessor, the Sanger method which utilized 1-fluoro-2,4-dinitrobenzene (FDNB), is its significantly enhanced sensitivity.[1][4] The dansyl group's fluorescent properties allow for the detection of minute quantities of the labeled amino acid, often in the picomole range.[1]

Following the derivatization of the N-terminal amino acid, the polypeptide is subjected to acid hydrolysis. This process cleaves all the peptide bonds, releasing the constituent amino acids. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, allowing for the subsequent identification of the fluorescent dansylated amino acid through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][5] While the classic Dansyl method is a degradative technique that only identifies the N-terminal residue, its integration with the Edman degradation process, known as the Dansyl-Edman method, enables sequential sequencing.[1][6]

Chemical Reaction and Workflow

The dansylation reaction is a nucleophilic attack of the unprotonated N-terminal amino group on the sulfonyl chloride of Dansyl chloride, forming a stable sulfonamide linkage.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. quora.com [quora.com]

- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

The Dansyl Chloride Revolution: A Technical Guide to its Enduring Legacy in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, core principles, and experimental protocols of the dansyl chloride method, a cornerstone technique in protein chemistry. From its revolutionary impact on protein sequencing to its continued relevance in biophysical studies, this guide provides a comprehensive overview for professionals in the field.

Introduction: A Leap in Sensitivity for Protein Analysis

The quest to understand the function of proteins is intrinsically linked to deciphering their primary structure—the linear sequence of amino acids. In the mid-20th century, the groundbreaking work of Frederick Sanger using 1-fluoro-2,4-dinitrobenzene (FDNB) provided the first glimpse into protein sequencing. However, the pursuit of greater sensitivity for analyzing minute quantities of proteins led to the introduction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, by Gray and Hartley.[1][2][3] This reagent ushered in a new era of protein chemistry, offering a significant increase in detection sensitivity over the Sanger method.[1]

Dansyl chloride reacts with the primary amino group of the N-terminal amino acid of a peptide or protein to form a highly fluorescent sulfonamide adduct.[4][5] This fluorescence allows for the detection of picomole quantities of the labeled amino acid, a substantial improvement that proved invaluable for sequencing rare proteins or those available only in small amounts.[1] The resulting dansyl-amino acid is stable to acid hydrolysis, a crucial property that allows for the complete breakdown of the peptide backbone while leaving the labeled N-terminal amino acid intact for identification.[2][3]

Beyond N-terminal analysis, the environmentally sensitive fluorescence of dansyl chloride has made it a powerful tool for investigating protein folding, dynamics, and interactions.[4][5] Its fluorescence quantum yield and emission maximum are highly dependent on the polarity of its local environment, providing insights into conformational changes within a protein.[5][6]

Core Principles of Dansylation

The utility of dansyl chloride in protein chemistry is rooted in a few key chemical and physical principles:

-

Nucleophilic Reaction: Dansyl chloride reacts with unprotonated primary and secondary amino groups, such as the N-terminal α-amino group and the ε-amino group of lysine residues.[6][7] This reaction, a nucleophilic attack on the sulfonyl chloride, forms a stable sulfonamide bond.[1]

-

pH Dependence: The reaction is most efficient at alkaline pH values (typically 9.5-10.0), where the amino groups are deprotonated and thus more nucleophilic.[1][8]

-

Fluorescence: The dansyl group itself is not fluorescent, but the resulting dansyl-amino acid adducts are intensely fluorescent, emitting a characteristic blue-green light under UV excitation.[1][4][5] This property is the basis for the high sensitivity of the method.

-

Environmental Sensitivity: The fluorescence emission spectrum of the dansyl group is sensitive to its immediate environment. In nonpolar, hydrophobic environments, the fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a "blue shift").[6] This phenomenon is exploited in studies of protein conformation.[4][5]

Data Presentation: Quantitative Parameters

The successful application of dansyl chloride requires careful optimization of reaction conditions and an understanding of its spectroscopic properties. The following tables summarize key quantitative data for experimental design and comparison.

Table 1: Optimal Reaction Parameters for Peptide Dansylation

| Parameter | Optimal Value/Range | Notes |

| pH | 9.5 - 10.0 | The rate of dansyl chloride hydrolysis increases above pH 9.5, but labeling is enhanced at this pH.[1] |

| Reaction Temperature | 37°C - 75°C | Common conditions include 37°C for 1-2 hours or 60°C for 60 minutes.[1][7][8] |

| Reaction Time | 30 - 120 minutes | Incubation time is dependent on temperature and the specific peptide.[1][8] |

| Dansyl Chloride Concentration | >100-fold molar excess | A significant molar excess ensures the complete reaction with all available amino groups.[1][7] |

Table 2: Spectroscopic Properties of Dansyl-Labeled Proteins

| Property | Value | Notes |

| Excitation Maximum (λex) | ~330-340 nm | Can shift depending on the local environment.[6][8] |

| Emission Maximum (λem) | ~510-535 nm | Highly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.[6] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Used for determining the degree of labeling.[6] |

| Fluorescence Lifetime (τ) | 10-20 ns | For dansyl protein conjugates.[5][6] |

| Fluorescence Quantum Yield (Φ) | 0.70 (in water) | Highly dependent on the environment.[6] |

Table 3: Comparison of N-Terminal Analysis Methods

| Feature | Dansyl Chloride Method | Sanger's Reagent (FDNB) | Edman Degradation |

| Principle | Fluorescent labeling of N-terminal amino acid. | Chromophoric labeling of N-terminal amino acid. | Sequential cleavage and identification of N-terminal amino acid. |

| Sensitivity | High (picomole range) | Moderate | High (automated) |

| Detection | Fluorescence | Absorbance | HPLC of PTH-amino acids |

| Throughput | Low (manual) | Low (manual) | High (automated) |

| Peptide Integrity | Peptide is hydrolyzed. | Peptide is hydrolyzed. | Peptide remains intact (shortened by one residue). |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing dansyl chloride.

Protocol 1: N-Terminal Amino Acid Identification

This protocol outlines the fundamental steps for identifying the N-terminal amino acid of a peptide or protein.

Materials:

-

Peptide or protein sample (1-10 nmol)

-

Dansyl chloride solution (5 mg/mL in anhydrous acetone, prepare fresh)[1]

-

0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)[1]

-

6 M Hydrochloric acid (HCl)

-

Thin-layer chromatography (TLC) plates (polyamide) or HPLC system

-

Dansyl-amino acid standards

Procedure:

-

Reaction Setup: In a small reaction vial, dissolve the peptide sample in the sodium bicarbonate buffer.[1]

-

Dansylation: Add the dansyl chloride solution to the sample, ensuring a significant molar excess.[1]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours or 60°C for 60 minutes in the dark.[1][8]

-

Hydrolysis: After the reaction, evaporate the acetone. Add 6 M HCl to the dried sample.

-

Acid Hydrolysis: Seal the vial under vacuum and hydrolyze the peptide at 105°C for 12-18 hours. This will cleave all peptide bonds.

-

Drying: After hydrolysis, cool the vial and dry the sample under vacuum to remove the HCl.

-

Identification: Resuspend the dried sample in a suitable solvent. Identify the fluorescent dansyl-amino acid by comparing its chromatographic mobility to that of known standards using two-dimensional TLC on polyamide sheets or by HPLC with a fluorescence detector.[1][2]

Protocol 2: The Dansyl-Edman Method for Peptide Sequencing

This protocol combines the sequential degradation of the Edman reaction with the high sensitivity of dansylation for identifying the newly exposed N-terminal amino acid at each cycle.[1][9]

Materials:

-

All materials from Protocol 1

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

Trifluoroacetic acid (TFA), anhydrous

-

Heptane

-

Ethyl acetate

Procedure:

-

Edman Degradation (Cycle 1 - Coupling): Dissolve the peptide in 50% aqueous pyridine. Add PITC and incubate at 45°C for 1.5 hours to form the phenylthiocarbamoyl (PTC)-peptide. Dry the sample under vacuum.[9]

-

Edman Degradation (Cycle 1 - Cleavage): Add anhydrous TFA to the dried PTC-peptide and incubate at 45°C for 30 minutes. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact but shortened by one residue. Dry the sample under a stream of nitrogen.[9]

-

Extraction: Extract the ATZ derivative with an organic solvent (e.g., heptane/ethyl acetate). In the Dansyl-Edman procedure, this derivative is typically discarded.[1][9]

-

Sampling for Dansylation: Take a small aliquot (e.g., 5-10%) of the remaining, shortened peptide.[1][9]

-

N-Terminal Identification: Subject this aliquot to the full dansylation and hydrolysis procedure described in Protocol 1 to identify the newly exposed N-terminal amino acid.[1]

-

Next Cycle: Dry the remaining 90-95% of the peptide and subject it to the next cycle of Edman degradation (steps 1-3).

-

Repeat: Continue this cyclical process until the desired length of the peptide sequence is determined.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the experimental protocols described above.

Workflow for N-Terminal Amino Acid Identification using Dansyl Chloride.

Workflow of the Dansyl-Edman method for peptide sequencing.

Conclusion: An Enduring Tool in the Proteomics Toolbox

While high-throughput methods like mass spectrometry and automated Edman degradation have become the dominant techniques for de novo protein sequencing, the dansyl chloride method retains its significance. It remains a cost-effective, robust, and exceptionally sensitive option for N-terminal amino acid identification.[1] Its historical importance in the development of protein sequencing is undeniable, and its application in biophysical studies continues to provide valuable insights into protein structure, function, and dynamics.[5][10][11] For today's researchers, dansyl chloride is not merely a historical artifact but an enduring and practical tool in the ever-expanding proteomics toolbox.

References

- 1. benchchem.com [benchchem.com]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansyl Chloride as a Fluorescent Probe for Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a versatile fluorescent probe widely employed in the study of proteins.[1][2] Its utility stems from its ability to covalently label primary and secondary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptide chains.[3][4] The fluorescence of the resulting dansyl-protein conjugate is highly sensitive to the polarity of its local microenvironment, making it an invaluable tool for investigating protein conformation, dynamics, binding interactions, and for quantitative analysis.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of dansyl chloride as a fluorescent probe for proteins.

Core Principles

The fundamental principle behind the use of dansyl chloride as a fluorescent probe lies in its chemical reactivity and the photophysical properties of its fluorescent derivative.

Reaction Mechanism: Dansyl chloride reacts with unprotonated primary and secondary amines through a nucleophilic substitution reaction, forming a stable sulfonamide bond.[4] This reaction is pH-dependent, with optimal labeling occurring at alkaline pH (typically 8.5-10), where the amino groups are deprotonated and thus more nucleophilic.[4][5] The dansyl group itself is essentially non-fluorescent in aqueous solution, but upon covalent attachment to a protein, its fluorescence is significantly enhanced.[2]

Environmental Sensitivity: The fluorescence quantum yield and emission maximum of the dansyl group are highly dependent on the polarity of its immediate environment.[2][6] In nonpolar, hydrophobic environments, such as the interior of a folded protein or a ligand binding pocket, the fluorescence intensity increases, and the emission maximum shifts to shorter wavelengths (blue shift).[4] Conversely, in polar, aqueous environments, the fluorescence is quenched, and the emission maximum is red-shifted. This solvatochromic behavior is the basis for its use in studying protein conformational changes and binding events.

Quantitative Data

The photophysical properties of dansyl-protein conjugates are crucial for the quantitative analysis of experimental data. The following table summarizes key quantitative parameters for dansyl chloride and its protein conjugates.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~330-340 nm | Can shift depending on the local environment.[4][7] |

| Emission Maximum (λem) | ~480-580 nm | Highly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.[4] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Used for determining the degree of labeling.[4] |

| Fluorescence Lifetime (τ) | 10-20 ns | Can vary with the local environment and the extent of labeling.[2][6] |

| Quantum Yield (Φf) | Highly variable | Dependent on the polarity of the microenvironment, ranging from low in aqueous solutions to high in nonpolar environments.[2][6][8] |

Experimental Protocols

Protein Labeling with Dansyl Chloride

This protocol provides a general procedure for labeling proteins with dansyl chloride. Optimization of reaction conditions may be necessary for specific proteins.

Materials:

-

Protein of interest

-

Dansyl chloride

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5. Note: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for labeling.[4]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., gel filtration column like Sephadex G-25) or dialysis tubing.

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

-

Dansyl Chloride Stock Solution: Prepare a 10-50 mM stock solution of dansyl chloride in anhydrous acetonitrile or DMF immediately before use. Protect the solution from light.[4]

-

Labeling Reaction: While gently stirring, slowly add the dansyl chloride stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye. The optimal molar ratio should be determined empirically. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

-

Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for at least 30 minutes at room temperature.[4]

-

Purification: Remove the unreacted dansyl chloride and byproducts by gel filtration or dialysis against a suitable buffer (e.g., PBS).[4]

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dansyl molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified dansyl-protein conjugate at 280 nm (A₂₈₀) and ~330 nm (A₃₃₀).

-

Calculate the protein concentration using the following equation: Protein Concentration (M) = [A₂₈₀ - (A₃₃₀ × CF)] / ε_protein where CF is the correction factor for the absorbance of the dansyl group at 280 nm (typically ~0.28), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the concentration of the dansyl moiety using the Beer-Lambert law: Dansyl Concentration (M) = A₃₃₀ / ε_dansyl where ε_dansyl is the molar extinction coefficient of dansyl chloride at ~330 nm (~4,300 M⁻¹cm⁻¹).[4]

-

Calculate the DOL: DOL = Dansyl Concentration / Protein Concentration

Visualizations

Reaction of Dansyl Chloride with a Protein

Caption: Covalent labeling of a protein with dansyl chloride.

General Experimental Workflow for Protein Analysis using Dansyl Chloride

Caption: Workflow for protein analysis using dansyl chloride.

Applications in Research and Drug Development

The unique properties of dansyl chloride make it a powerful tool in various scientific disciplines:

-

Protein Folding and Unfolding: By monitoring the fluorescence changes of a dansyl-labeled protein, researchers can study the kinetics and thermodynamics of protein folding and unfolding processes.

-

Ligand Binding Assays: The change in fluorescence upon the binding of a ligand to a dansyl-labeled protein can be used to determine binding affinities (K_d) and to screen for potential drug candidates.

-

Conformational Changes: Dansyl chloride can be used to probe for localized conformational changes in proteins that are induced by factors such as pH, temperature, or the binding of effector molecules.[9]

-

N-terminal Amino Acid Sequencing: The dansylation method, followed by acid hydrolysis and chromatographic separation, is a classic technique for identifying the N-terminal amino acid of a peptide or protein.[3]

-

Enzyme Kinetics: By labeling an enzyme near its active site, the binding of substrates or inhibitors can be monitored through changes in fluorescence, providing insights into enzyme mechanisms.

Conclusion

Dansyl chloride remains a highly relevant and valuable fluorescent probe for the study of protein structure and function. Its sensitivity to the local environment, coupled with its straightforward labeling chemistry, provides a versatile platform for a wide range of applications in basic research and drug development. Careful consideration of experimental conditions and potential artifacts, such as hydrolysis of the probe, is essential for obtaining reliable and reproducible data. This guide provides a solid foundation for researchers to effectively utilize dansyl chloride in their scientific investigations.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dansyl chloride [cogershop.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Dansylation of Amino Acids for LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in a multitude of research areas, including metabolism studies, clinical diagnostics, and drug development.[1][2][3] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for this purpose; however, the inherent polarity and diverse chemical properties of amino acids present challenges for retention on standard reverse-phase columns.[1] To overcome this, pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a widely employed strategy.[4][5]

Dansylation is a robust chemical derivatization technique that targets the primary and secondary amino groups of amino acids.[6] The reaction involves the nucleophilic attack of the amino acid's unprotonated amino group on the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond.[4] This process, carried out under alkaline conditions, yields dansylated amino acids that are significantly more hydrophobic, enhancing their retention on reverse-phase HPLC columns.[4][5] Furthermore, the dansyl group is a fluorophore and increases the ionization efficiency of the amino acids, leading to improved sensitivity and detection in LC-MS analysis.[1][4][6]

This document provides a detailed, step-by-step protocol for the dansylation of amino acids for subsequent LC-MS analysis, along with quantitative data and visual workflows to facilitate its implementation in a laboratory setting.

Chemical Reaction

The fundamental reaction for the dansylation of an amino acid is depicted below. The reaction is favored at a high pH (typically 9.5-10.5) to ensure the amino group is deprotonated and thus nucleophilic.[4][5][6]

Caption: Chemical reaction of an amino acid with dansyl chloride.

Experimental Protocol

This protocol outlines a general procedure for the dansylation of amino acids in biological samples for LC-MS analysis. Optimization may be required depending on the specific sample matrix and instrumentation.

Reagents and Materials

-

Amino Acid Standards: A stock solution of amino acid standards.[1]

-

Internal Standards (ISTD): Stable isotope-labeled amino acids are recommended for robust quantification.[1]

-

Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 13.5 mg of dansyl chloride in 10 mL of acetonitrile (ACN). This solution should be stored in the dark.[4][5]

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[1][5] Filter through a 0.22 µm filter and store at 4°C.[1]

-

Extraction Solution (ACN/MeOH, 3:1): Mix 30 mL of acetonitrile and 10 mL of methanol. Prepare fresh.[1]

-

Quenching Solution (10% v/v Ammonium Hydroxide): Add 10 µL of ammonium hydroxide to 90 µL of water.[1][6]

-

Sample Diluent (40% v/v Acetonitrile with 0.01% Formic Acid): Mix 4 mL of acetonitrile with 6 mL of water and add 1 µL of formic acid.[1]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

Sample Preparation